molecular formula C18H16O B14181412 2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 879515-28-3

2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B14181412
CAS No.: 879515-28-3
M. Wt: 248.3 g/mol
InChI Key: QBTUVSYVTLPXJH-UHFFFAOYSA-N
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Description

2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves the condensation of benzaldehyde with 4-methyl-1-tetralone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcohol solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the compound into dihydronaphthalenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthoquinones, while reduction could produce dihydronaphthalenes.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzylidene-1-tetralone
  • 4-Methyl-1-tetralone
  • Naphthoquinones

Uniqueness

2-Benzylidene-4-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its benzylidene and methyl groups can influence its electronic properties and interactions with other molecules, making it a valuable compound for various research and industrial purposes.

Properties

CAS No.

879515-28-3

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

2-benzylidene-4-methyl-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C18H16O/c1-13-11-15(12-14-7-3-2-4-8-14)18(19)17-10-6-5-9-16(13)17/h2-10,12-13H,11H2,1H3

InChI Key

QBTUVSYVTLPXJH-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=CC2=CC=CC=C2)C(=O)C3=CC=CC=C13

Origin of Product

United States

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